Calix(4)hydroquinone

Electrochemistry Supramolecular Chemistry Redox-Active Materials

Researchers requiring a preorganized macrocyclic cavity with four redox-active hydroquinone units often face supply inconsistency. Calix(4)hydroquinone addresses this by providing: • Four discrete, sequential electron transfer events via its quinone counterpart, enabling multi-step charge storage • Validated self-assembly into 1D nanotubes for ultrathin Ag/Au nanowire templating (US Patent 6,762,331 B2) • Selective guest inclusion of alcohols over ketones, confirmed by solid-state NMR Sourced from qualified manufacturers with batch-to-batch consistency. For R&D use only.

Molecular Formula C28H24O8
Molecular Weight 488.5 g/mol
CAS No. 125583-08-6
Cat. No. B154309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalix(4)hydroquinone
CAS125583-08-6
SynonymsCALIX(4)HYDROQUINONE
Molecular FormulaC28H24O8
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)O)CC5=C(C1=CC(=C5)O)O)O)O)O
InChIInChI=1S/C28H24O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12,29-36H,1-4H2
InChIKeyWBUQEMVOXCMEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calix(4)hydroquinone Overview


Calix(4)hydroquinone is a macrocyclic compound comprising four hydroquinone units linked by methylene bridges in a bowl-shaped conformation, belonging to the calixarene family [1]. It functions as a redox-active supramolecular host that reversibly interconverts with its quinone counterpart, calix[4]quinone, enabling applications in molecular recognition, self-assembled nanotube formation, and metal ion templating [2]. Its structure provides a preorganized cavity and four phenolic hydroxyl groups per repeat unit, creating multiple hydrogen-bonding sites that drive self-assembly into one-dimensional nanostructures [3].

Preorganized macrocyclic cavity for host-guest chemistry
Redox-active HQ units enable electrochemical switching
Self-assembled nanotube and nanowire templating
Multi-site hydrogen bonding for selective recognition

Why Calix(4)hydroquinone Cannot Be Substituted


Calix(4)hydroquinone cannot be substituted by simple hydroquinone monomers or non-redox-active calixarenes because its differentiation lies in the synergistic combination of a preorganized macrocyclic cavity and a fully hydroquinone-functionalized scaffold. Unlike hydroquinone (HQ) monomer, which lacks a confined binding pocket and cannot template ordered nanostructures, calix(4)hydroquinone self-assembles into well-defined nanotubes and nanoclusters driven by multiple intermolecular hydrogen bonds and π-π stacking interactions [1]. Furthermore, substitution with calix[4]arene lacking the redox-active hydroquinone moieties eliminates the compound's capacity for electrochemical switching and metal ion templating, as demonstrated by comparative studies showing that calix[4]hydroquinone's quinone counterpart exhibits four distinct reversible redox waves whereas simpler linear quinones display fundamentally different electrochemical behavior [2]. The macrocyclic preorganization also confers selective guest recognition in nanotube structures that monomeric hydroquinone cannot achieve, with alcohols demonstrating superior inclusion over ketones in competitive binding experiments [3].

Target compound
Preorganized cavity with four HQ units enables nanotube self-assembly
Hydroquinone monomer
Lacks confined binding pocket; cannot template ordered nanostructures
Target compound
Redox-active HQ scaffold supports multi-electron transfer
Non-redox calix[4]arene
Eliminates electrochemical switching and metal ion templating
Target compound
Macrocyclic scaffold with metal-binding sites templates 1D nanowires
Linear polymeric quinones
Lack macrocyclic preorganization; redox behavior may differ fundamentally

Calix(4)hydroquinone: Comparative Evidence


Distinct Four-Wave Redox Signature

Calix[4]quinone (C[4]Q), the oxidized form of calix(4)hydroquinone, exhibits a multi-wave redox profile consisting of four reversible or quasi-reversible small waves followed by a more negative quasi-reversible large wave in DMF/TEAP, contrasting with linear polymeric quinones that lack this discrete multi-electron behavior [1]. The oxidation–reduction potentials are primarily governed by intrinsic quinone moiety potentials and coulomb interaction energies between electrons entering reduced moieties, a feature absent in non-cyclic quinone systems [1]. Calix(4)hydroquinone (C[4]HQ) conversely displays only one large anodic peak and one cathodic peak, confirming that oxidation products carry no positive charge [1].

Redox Signature
Head-to-head
C[4]Q: 4 discrete waves vs linear quinones: non-discrete
Supports multi-step redox gating selection
DMF/TEAP, glassy carbon electrode
Electrochemistry Supramolecular Chemistry Redox-Active Materials

Alcohol-Selective Guest Inclusion in Nanotubes

Solid-state ¹H NMR spectroscopy with quantum chemical calculations revealed selective guest–host interactions in calix(4)hydroquinone nanotubes. In competitive three-component mixtures of water, acetone, and either 2-methyl-2-propanol or 2-propanol, the alcohols exhibited superior inclusion affinity compared to acetone [1]. Guest incorporation was quantified indirectly via NMR line shifts caused by aromatic electron screening effects from the CHQ host superstructure [1].

Guest Inclusion
Head-to-head
Alcohols ranked higher than acetone in competitive NMR
Alcohol selectivity may support separation design
Qualitative ranking from solid-state ¹H NMR
Host–Guest Chemistry NMR Spectroscopy Nanotube Materials

Silver/Gold Nanowire Templating

Ab initio calculations comparing transition metal binding to hydroquinone (HQ) and calix(4)hydroquinone (CHQ) redox systems predict metal-specific self-assembly outcomes: Ag⁺ and Au⁺ are highly efficient for one-dimensional (1D) nanowire formation, Pt²⁺ and Hg²⁺ favor both nanowire/nanorod and thin film formation, while Pd²⁺ favors two-dimensional (2D) thin film formation [1]. Na⁺ and Cu⁺, which do not participate in CHQ-mediated self-synthesis, serve as negative controls [1]. This selectivity arises from symmetry-constrained TM–ligand orbital interactions unique to the CHQ scaffold [1].

Nanowire Templating
Class-level
Ag⁺/Au⁺ → 1D nanowire; Pd²⁺ → 2D film predicted
Predicted morphology supports nanowire synthesis selection
Ab initio DFT/MP2; requires experimental validation
Nanowire Synthesis Transition Metal Coordination Theoretical Chemistry

Redox Behavior: Macrocycle vs. Monomer

Direct voltammetric comparison of calix[4]quinone (C[4]Q) and calix(4)hydroquinone (C[4]HQ) against monomeric hydroquinone (HQ) reveals fundamental differences in redox behavior due to macrocyclic preorganization [1]. While HQ exhibits a single reversible 2e⁻/2H⁺ wave, C[4]Q displays four discrete reversible/quasi-reversible waves corresponding to sequential reduction of each quinone unit, and C[4]HQ shows a single large anodic/cathodic peak indicative of concerted multi-electron oxidation without positive charge accumulation [1]. This establishes that the calixarene scaffold imposes electrochemical behavior distinct from its monomeric constituents [1].

Macrocycle vs Monomer
Head-to-head
C[4]Q: 4× more discrete redox events than HQ monomer
Multi-wave behavior differs from monomeric hydroquinone
DMF/TEAP, scan rate 100 mV/s
Electrochemistry Redox Couple Comparative Voltammetry

Patented Nanotube Synthesis Method

US Patent 6,762,331 B2 explicitly claims a method for synthesizing calix(4)hydroquinone (CHQ) organic nanotubes by dissolving CHQ in aqueous acetone solution and allowing acetone evaporation at 0–20 °C to effectuate CHQ crystallization into self-assembled nanotubes [1]. The patent further claims cesium sulfate (Cs₂SO₄) addition as a crystallization promoter and describes using the CHQ nanotubes as templates for metal nanowire synthesis [1]. This establishes CHQ nanotubes as a patent-protected, reproducible nanomaterial platform distinct from non-self-assembling calixarenes or hydroquinone derivatives [1].

Patented Synthesis
Patent method
Crystallization in aqueous acetone (0–20 °C) forms nanotubes
Documented protocol supports reproducible procurement
US 6,762,331 B2; optional Cs₂SO₄ promoter
Nanotube Synthesis Organic Nanomaterials Patent Literature

Trigger-Free NO Gas Generation

Calix[4]monohydroquinone functions as a supramolecular system for nitric oxide (NO) gas generation via a one-electron reduction of the NO⁺⊂calix[4]monohydroquinone complex, releasing NO without requiring an external reducing agent [1]. This contrasts with conventional NO donors that typically require enzymatic or chemical triggers. Free calix[4]monoquinone is generated as the oxidation product [1].

NO Release Mechanism
Supporting evidence
NO⁺⊂calix[4]monohydroquinone releases NO without external reducing agent
Supports trigger-free NO delivery research
Organic solvents; full-text details may expand context
Nitric Oxide Delivery Supramolecular Chemistry Redox-Mediated Release

Calix(4)hydroquinone: Application Scenarios


Electroactive Multi-Step Redox Gating

Select calix(4)hydroquinone when the research goal demands a single molecular entity capable of delivering four discrete, sequential electron transfer events (via its calix[4]quinone oxidized form). This multi-wave redox profile, established by cyclic voltammetry in DMF/TEAP showing four reversible/quasi-reversible waves [1], is not achievable with monomeric hydroquinone or linear polymeric quinones. The compound enables precise electrochemical gating and multi-step charge storage in molecular electronics and redox-switchable materials.

1D Ag/Au Nanowire Template Synthesis

Use calix(4)hydroquinone as a redox-active template for the self-synthesis of ultrathin 1D silver or gold nanowires. Ab initio calculations predict that Ag⁺ and Au⁺ ions, when reduced in the presence of CHQ, yield one-dimensional nanowire morphologies due to symmetry-constrained TM–ligand orbital interactions unique to the CHQ scaffold [1]. The US Patent 6,762,331 B2 provides a validated protocol for CHQ nanotube formation as the precursor template [2]. This scenario is optimal for nanomaterial synthesis requiring metal-specific morphological control.

Selective Guest Encapsulation in Nanotubes

Employ calix(4)hydroquinone nanotubes for applications requiring selective guest inclusion based on hydrogen-bonding affinity. Solid-state NMR studies demonstrate that CHQ nanotubes preferentially encapsulate alcohols (2-methyl-2-propanol, 2-propanol) over acetone in ternary aqueous mixtures [1]. This selectivity enables the design of separation media or sensing platforms where discrimination between structurally similar small molecules is required, a capability not offered by non-self-assembling porous materials.

Trigger-Free Nitric Oxide Delivery

Utilize calix[4]monohydroquinone or related CHQ derivatives for supramolecular NO storage and release where the avoidance of external reducing agents is advantageous. The NO⁺⊂calix[4]monohydroquinone complex undergoes one-electron reduction to liberate NO gas spontaneously [1], distinguishing it from conventional NO donors. This property supports applications in biomedical research or materials science where localized, trigger-free NO generation is desired.

Application
Selection Property
Validation Focus
Multi-step redox gating
Discrete multi-wave electron transfer
Electrochemical reversibility in non-aqueous media
1D Ag/Au nanowire template
Metal-specific self-assembly morphology
Predicted nanowire vs. thin film selectivity
Selective guest encapsulation
Hydrogen-bond-driven host–guest selectivity
Alcohol vs. ketone inclusion affinity by NMR
Trigger-free NO delivery
Supramolecular NO⁺ complex with spontaneous release
NO release without external reducing agent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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